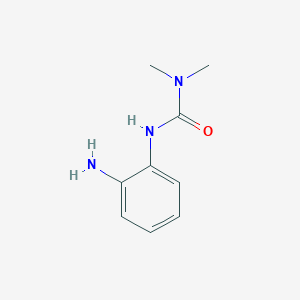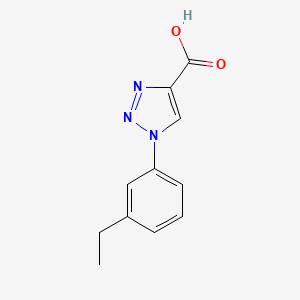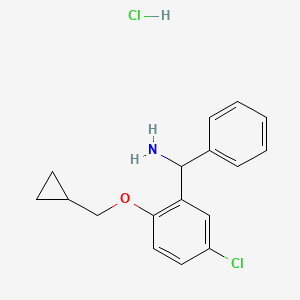
C-(5-Chloro-2-cyclopropylmethoxyphenyl)-C-phenylmethylamine hydrochloride
Vue d'ensemble
Description
C-(5-Chloro-2-cyclopropylmethoxyphenyl)-C-phenylmethylamine hydrochloride, commonly known as C-CPMA, is an important synthetic compound used in a variety of scientific research applications. C-CPMA is a colorless crystalline solid that is soluble in water, alcohol, and other organic solvents. It is an amine derivative of phenylmethylamine and is a member of the phenethylamine family. C-CPMA has a molar mass of 298.77 g/mol and a melting point of 110-113 °C.
Applications De Recherche Scientifique
Drug Delivery Systems
Research on phenylalanine-derived non-toxic carbon dots (C-dots) explores their use as a vehicle for the delivery of anti-psychotic drugs like haloperidol. These C-dots exhibit remarkable optical properties and bright green fluorescence under UV light, making them suitable for controlled drug release under physiological conditions. This study demonstrates the potential of using innovative materials for efficient drug delivery systems, particularly for psychiatric medications (Pandey et al., 2013).
Radiolabeling for Drug Development
Another area of research involves the synthesis of carbon-14 and tritium-labeled compounds for pharmacological studies. Specifically, glyburide, a medication used for treating diabetes, was labeled with tritium and carbon-14 to facilitate its study in biological systems. This method is crucial for tracking the distribution and metabolism of drugs within the body, offering insights into the pharmacokinetics of therapeutic agents (Hsi, 1973).
Development of Selective Serotonin Receptor Agonists
A significant contribution to medicinal chemistry is the design of compounds targeting specific serotonin receptors. For instance, a study reports the structural optimization leading to a highly selective 5-HT(2C) receptor agonist. This compound shows promise for treating disorders related to serotonin imbalance without affecting 5-HT(2B) receptors, indicating a targeted approach to therapy development (Chen et al., 2011).
Propriétés
IUPAC Name |
[5-chloro-2-(cyclopropylmethoxy)phenyl]-phenylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO.ClH/c18-14-8-9-16(20-11-12-6-7-12)15(10-14)17(19)13-4-2-1-3-5-13;/h1-5,8-10,12,17H,6-7,11,19H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZIKLGJTAKSIGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2)Cl)C(C3=CC=CC=C3)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 8-bromo-6-methylimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1486863.png)
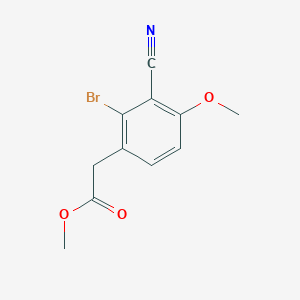
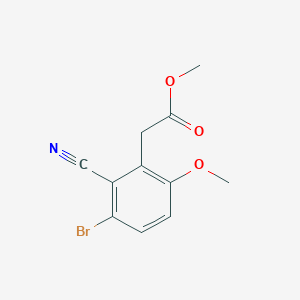
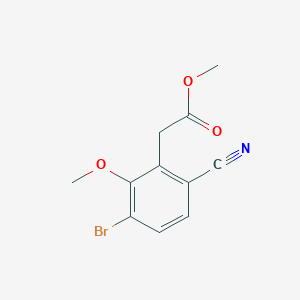



![Ethyl 3-bromo-6-methoxyimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1486876.png)
